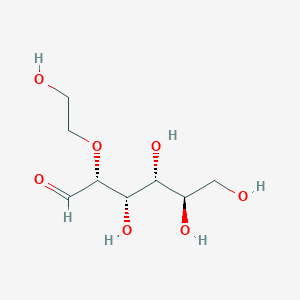
2-O-hydroxyethylglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-hydroxyethylglucose: is a derivative of glucose where a hydroxyethyl group is attached to the second carbon of the glucose moleculeIts molecular formula is C8H16O7 , and it has a molecular weight of 224.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hydroxyethylglucose typically involves the reaction of glucose with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the second carbon of glucose on the ethylene oxide, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pH levels, and the product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: 2-O-hydroxyethylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield halogenated derivatives of this compound.
科学研究应用
Chemistry: 2-O-hydroxyethylglucose is used as a building block in the synthesis of various complex molecules.
Biology: In biological research, this compound is used as a substrate in enzymatic reactions. It serves as a model compound to study the metabolism of glucose derivatives and their effects on cellular processes .
Medicine: Its hydrophilic nature and biocompatibility make it suitable for formulating hydrogels and other drug delivery matrices .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its ability to enhance the solubility and stability of products makes it valuable in various formulations .
作用机制
The mechanism of action of 2-O-hydroxyethylglucose involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as glucosidases, leading to the release of glucose and hydroxyethyl groups. These metabolites can then participate in various metabolic pathways, influencing cellular processes such as energy production and signal transduction .
相似化合物的比较
2-O-α-D-glucosylglycerol: Similar to 2-O-hydroxyethylglucose, this compound has a glucose moiety attached to glycerol.
2-O-α-D-glucopyranosyl-L-ascorbic acid: This compound features a glucose unit linked to ascorbic acid.
Uniqueness: this compound stands out due to its specific hydroxyethyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions .
属性
CAS 编号 |
34819-94-8 |
|---|---|
分子式 |
C8H16O7 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-6(4-11)8(14)7(13)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
ZPJYKZMRIIRSBM-ULAWRXDQSA-N |
手性 SMILES |
C(CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(COC(C=O)C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
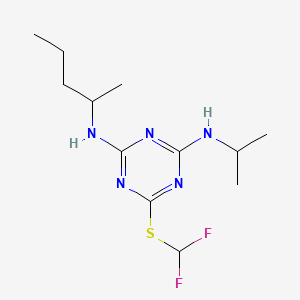
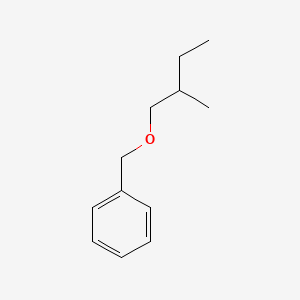
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)
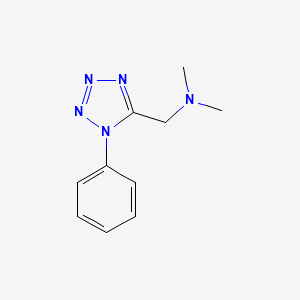
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)
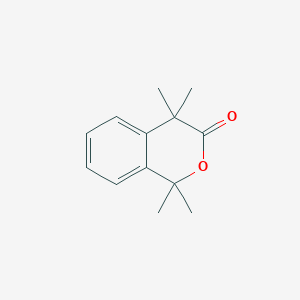

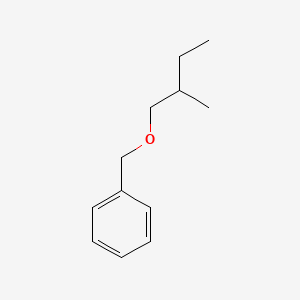
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
